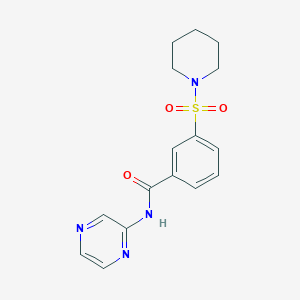

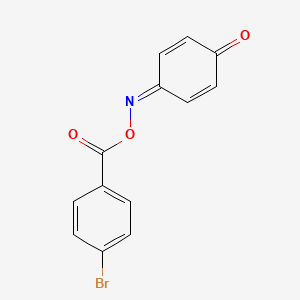

3-(piperidin-1-ylsulfonyl)-N-(pyrazin-2-yl)benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(piperidin-1-ylsulfonyl)-N-(pyrazin-2-yl)benzamide, also known as PSB-0739, is a small molecule inhibitor that has gained attention in the scientific community due to its potential therapeutic applications. This compound is known to inhibit the activity of a specific enzyme, making it a promising candidate for the treatment of various diseases.

Scientific Research Applications

Anti-Tubercular Agents

The development of novel anti-tubercular agents has led to the synthesis and evaluation of substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives. These compounds exhibited significant activity against Mycobacterium tuberculosis H37Ra, with inhibitory concentrations (IC50) ranging from 1.35 to 2.18 μM. This research emphasizes the potential of these compounds as potent anti-tubercular agents, encouraging further development to combat tuberculosis effectively (Srinivasarao et al., 2020).

Antimicrobial Activity

A series of 4-(4-(arylamino)-6-(piperidin-1-yl)-1,3,5-triazine-2-ylamino)-N-(pyrimidin-2-yl)benzenesulfonamides were synthesized and screened for their in vitro antimicrobial activity. Several compounds from this series, notably 3c, 3n, and 3o, exhibited significant antimicrobial activity against various strains of microbes, highlighting their potential as new bioactive heterocyclic compounds with antimicrobial properties (Desai et al., 2016).

Synthesis of Piperidine Derivatives

Research on the synthesis of (1H-Azol-1-yl)piperidines involved the arylation of azoles (pyrazoles, imidazoles, triazoles) with bromopyridines followed by the reduction of the pyridine ring. This method was extended to benzo analogues of the title compounds, demonstrating an efficient approach to creating diverse piperidine derivatives for further pharmacological exploration (Shevchuk et al., 2012).

Metal Complexes and Bioactivity

The synthesis of metal complexes involving benzamides and their evaluation for antibacterial activity showcased the potential of these complexes, particularly copper complexes, in exhibiting better activities against various bacteria compared to free ligands and standard antibiotics. This study opens avenues for exploring metal complexes of benzamides as potential antibacterial agents (Khatiwora et al., 2013).

Inhibitors for Mycobacterium tuberculosis GyrB

Thiazole-aminopiperidine hybrid analogues were designed, synthesized, and evaluated as inhibitors for Mycobacterium tuberculosis GyrB ATPase, showcasing the significance of molecular hybridization in discovering novel compounds with activity against tuberculosis. This research highlights the importance of targeting specific enzymes for therapeutic intervention against infectious diseases (Jeankumar et al., 2013).

properties

IUPAC Name |

3-piperidin-1-ylsulfonyl-N-pyrazin-2-ylbenzamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18N4O3S/c21-16(19-15-12-17-7-8-18-15)13-5-4-6-14(11-13)24(22,23)20-9-2-1-3-10-20/h4-8,11-12H,1-3,9-10H2,(H,18,19,21) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ABIUZKGUDOKDFC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)S(=O)(=O)C2=CC=CC(=C2)C(=O)NC3=NC=CN=C3 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18N4O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

346.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(piperidin-1-ylsulfonyl)-N-(pyrazin-2-yl)benzamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[(3-benzyl-4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetic acid](/img/structure/B2681104.png)

![N-cyano-4-fluoro-N-[(1-methyl-1H-pyrazol-4-yl)methyl]-3-nitroaniline](/img/structure/B2681106.png)

![[3-(4-Propylphenyl)-1-bicyclo[1.1.1]pentanyl]methanol](/img/structure/B2681108.png)

![N-[4-(tetrazol-1-yl)phenyl]cyclobutanecarboxamide](/img/structure/B2681115.png)

![N-(1-adamantyl)-3-[(5E)-5-(furan-2-ylmethylidene)-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanamide](/img/structure/B2681118.png)

methanone](/img/structure/B2681120.png)

![Methyl 4-((2-(benzo[d]thiazol-2-yl)phenyl)carbamoyl)benzoate](/img/structure/B2681123.png)

![3-[6-(3,4-dihydro-1H-isoquinolin-2-yl)-6-oxohexyl]-2-sulfanylidene-1H-quinazolin-4-one](/img/structure/B2681126.png)